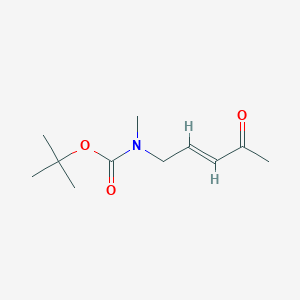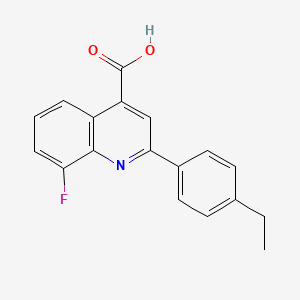
2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, while the ethyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 2-Phenylquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
- 4-Ethylphenylquinoline
Comparison: Compared to similar compounds, 2-(4-Ethylphenyl)-8-fluoroquinoline-4-carboxylic acid is unique due to the combined presence of the ethyl and fluoro substituents. These modifications can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H14FNO2 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14FNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Clé InChI |
YGEVKOXSRCNOQH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


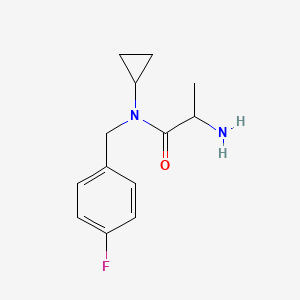
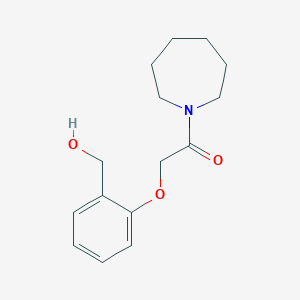
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
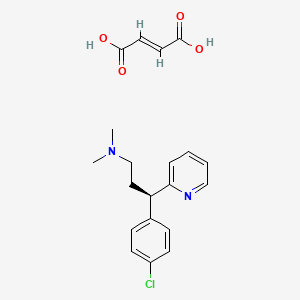
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)

![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
